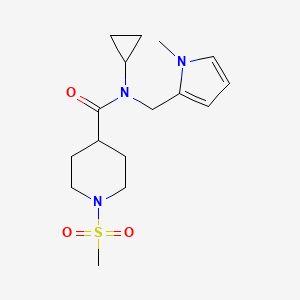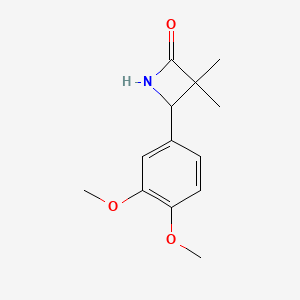![molecular formula C23H28N4O7S B2705178 4-(dimethylsulfamoyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533871-56-6](/img/structure/B2705178.png)
4-(dimethylsulfamoyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-(dimethylsulfamoyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide” has the molecular formula C23H28N4O7S and an average mass of 504.556 Da . It is also known by its IUPAC name "this compound" .
Physical and Chemical Properties This compound has a density of 1.3±0.1 g/cm3 . It has a molar refractivity of 127.6±0.4 cm3 . It has 11 hydrogen bond acceptors and 1 hydrogen bond donor . It also has 11 freely rotating bonds . Its polar surface area is 141 Å2 and its molar volume is 389.9±3.0 cm3 .
Scientific Research Applications
Organic Synthesis and Chemical Transformations
Research in organic synthesis has explored the synthesis of 1,3,4-oxadiazole derivatives and related compounds due to their potential applications in drug discovery and materials science. For instance, the synthesis of 3,5-disubstituted 1-amino-1,3,5-triazine-2,4,6-triones from 1,3,4-oxadiazol-2(3H)-one derivatives highlights the interest in cyclic transformations of oxadiazole compounds to produce triazine derivatives, which are valuable in medicinal chemistry and materials science (Chau et al., 1997).
Materials Science Applications
Aromatic polyamides containing 1,3,4-oxadiazole units have been synthesized and characterized for their thermal stability and solubility. These polymers can be used to cast thin flexible films with good mechanical properties, highlighting their potential applications in materials science, particularly in the development of high-performance polymers (Sava et al., 2003).
Biological Studies
The synthesis and biological evaluation of compounds related to 1,3,4-oxadiazole, such as 4,5-dihydro-1,3,4-oxadiazole-2-thiones and their derivatives, have been explored for their antimicrobial and antioxidant activities. These studies provide insights into the potential therapeutic applications of oxadiazole derivatives, particularly in addressing bacterial infections and oxidative stress (Karanth et al., 2019).
Anticancer Research
The design, synthesis, and evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for anticancer activity represent an important area of research. These compounds have shown promising results against various cancer cell lines, indicating the potential of 1,3,4-oxadiazole derivatives as anticancer agents (Ravinaik et al., 2021).
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O7S/c1-6-31-18-13-16(14-19(32-7-2)20(18)33-8-3)22-25-26-23(34-22)24-21(28)15-9-11-17(12-10-15)35(29,30)27(4)5/h9-14H,6-8H2,1-5H3,(H,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFQMLAHNYCHIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(4-Fluorophenyl)-9-methyl-1,7-bis(2-oxopropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2705102.png)

![1-[(2,5-Dimethylphenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2705104.png)

![N-(3-chloro-4-methylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2705108.png)

![(Z)-1-benzyl-3-(((3-chloro-4-fluorophenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2705111.png)

![2-Chloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2705116.png)

